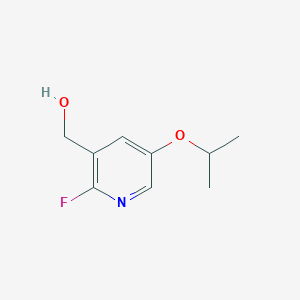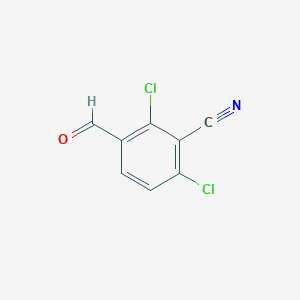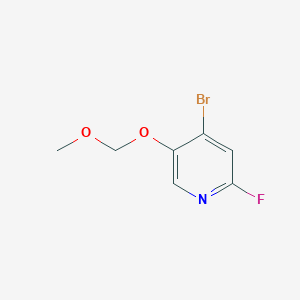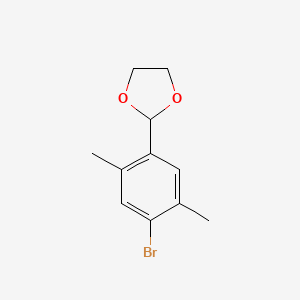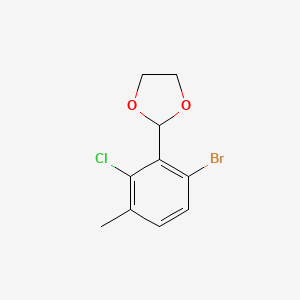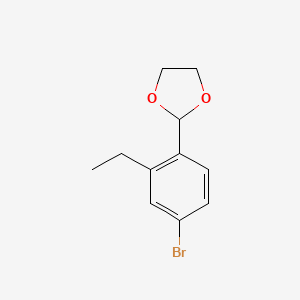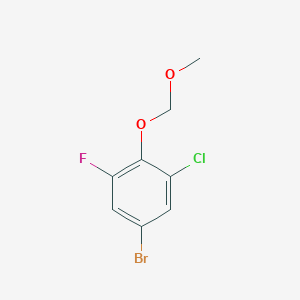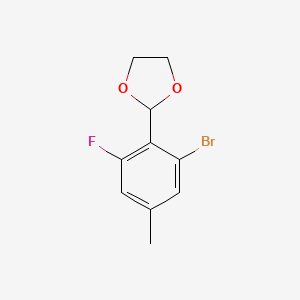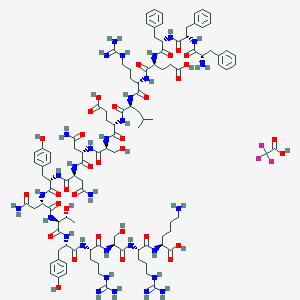
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, commonly referred to as BCF, is a compound that has been used in a variety of scientific research applications. BCF is a bromochlorofluorophenyl derivative of dioxolane, and has been studied for its unique properties and potential applications. BCF is a versatile compound that has been used in a wide range of scientific research, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
BCF has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, BCF has been used as a reagent for the synthesis of various compounds, including heterocycles and polymers. In drug discovery, BCF has been used to synthesize new drugs and to study their pharmacological properties. In biochemistry, BCF has been used to study the structure and function of proteins, as well as to study the biochemical pathways of various diseases.
作用機序
The mechanism of action of BCF is not yet fully understood. However, it is believed that BCF binds to certain proteins, which then leads to changes in the structure and function of the proteins. This in turn leads to changes in the biochemical pathways of the cells, which can lead to changes in the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCF are not yet fully understood. However, it has been shown to have a variety of effects on the biochemical pathways of cells, including changes in the expression of various genes, changes in the expression of various proteins, and changes in the activity of various enzymes. In addition, BCF has been shown to have an effect on the activity of various hormones, such as insulin and glucagon.
実験室実験の利点と制限
One of the main advantages of using BCF in lab experiments is its versatility. BCF can be used in a variety of different experiments, from organic synthesis to drug discovery to biochemistry. Additionally, BCF is relatively easy to synthesize and purify, making it a convenient reagent for use in the lab. However, BCF is also limited in its applications, as it is not yet fully understood how it works and how it affects the biochemical pathways of cells.
将来の方向性
The potential future directions for BCF research are numerous. One potential area of research is to further investigate the mechanism of action of BCF and how it affects the biochemical pathways of cells. Additionally, further research could be done to investigate the potential applications of BCF in drug discovery and biochemistry. Finally, further research could be done to investigate the potential toxicity of BCF and to develop methods to reduce its toxicity.
合成法
The synthesis of BCF involves a multi-step process that involves the use of a bromochlorofluorophenyl derivative of dioxolane. The synthesis begins with the reaction of 1,3-dioxolane with a bromochlorofluorophenyl derivative. This reaction yields a product that is then reacted with an aqueous solution of potassium hydroxide to form the desired BCF product. The final product is then purified by column chromatography.
特性
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXMVHVZCEFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

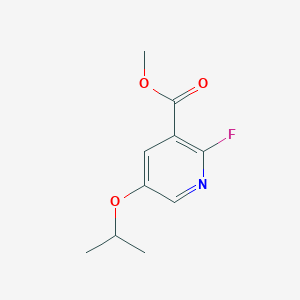
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)

